Ergonovine maleate

Receptor Pharmacology Species Selectivity Serotonin Receptor

Choose Ergonovine maleate for its unique human 5-HT₂ receptor selectivity, critical for translational studies where rodent-selective ergots like mesulergine fail. This compound retains full myometrial contractile efficacy even after oxytocin receptor desensitization, making it essential for postpartum hemorrhage model development. For USP/EP compendial QC, only the official Ergonovine Maleate RS ensures regulatory audit integrity.

Molecular Formula C23H27N3O6
Molecular Weight 441.5 g/mol
CAS No. 129-51-1
Cat. No. B135772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgonovine maleate
CAS129-51-1
Synonyms(8β)-9,10-Didehydro-N-[(1S)-2-hydroxy-1-methylethyl]-6-methylergoline-8-carboxamide (2Z)-2-Butenedioate;  9,10-Didehydro-N-((S)-2-hydroxy-1-methylethyl)-_x000B_6-methylergoline-8β-carboxamide Maleate;  N-[(S)-2-Hydroxy-1-methylethyl]_x000B_lysergamide Maleate;  D-L
Molecular FormulaC23H27N3O6
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H23N3O2.C4H4O4/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyYREISLCRUMOYAY-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes150 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergonovine Maleate (CAS 129-51-1) Technical Overview: Procuring the USP Reference Standard and API for Uterotonic and Serotonergic Research Applications


Ergonovine maleate (also known as ergometrine maleate; CAS 129-51-1) is a semi-synthetic ergot alkaloid derivative produced as a maleate salt with a molecular weight of 441.48 g/mol and the empirical formula C₁₉H₂₃N₃O₂·C₄H₄O₄ [1]. Pharmacologically, it functions as an oxytocic agent that stimulates contraction of uterine smooth muscle and acts as a partial agonist at serotonergic and dopaminergic receptors in the CNS, while also serving as a selective, potent antagonist at smooth muscle serotonergic receptors . It is officially monographed in major pharmacopoeias including the United States Pharmacopeia (USP), where it is specified for use in compendial assays for Ergonovine Maleate Injection and Tablets [2].

Why Procuring Unspecified 'Ergot Alkaloids' or Substituting Methylergonovine for Ergonovine Maleate Compromises Pharmacological and Analytical Integrity


While both ergonovine maleate and methylergonovine maleate (a homolog with an added methyl group) belong to the amine ergot alkaloid class and share uterotonic indications, their receptor binding profiles and species-specific selectivities are not interchangeable [1]. Crucially, ergonovine maleate displays a unique species-selectivity profile for human 5-HT₂ receptors, a property not shared by all ergot derivatives, which has direct implications for the design and interpretation of translational pharmacology studies [2]. Furthermore, the oral bioavailability of both compounds is unpredictable and formulation-dependent, precluding simple therapeutic or experimental substitution without validated bioanalytical methods [3]. For analytical quality control, the USP monograph specifies impurity limits and a specific HPLC assay method for Ergonovine Maleate RS, making the use of a non-compendial standard or a close analog invalid for official testing [4].

Quantitative Differentiation Guide for Ergonovine Maleate (CAS 129-51-1): Evidence-Based Comparator Data for Procurement Decision-Making


Receptor Binding Selectivity: Human vs. Rat 5-HT₂ Cortical Receptors

In competitive binding assays using [³H]-ketanserin-labelled 5-HT₂ receptors in rat and human cortex, ergonovine was found to display selectivity for human 5-HT₂ receptors. This profile contrasts with other ergot compounds such as mesulergine, methysergide, nicergoline, and metergoline, which exhibit selectivity for rat 5-HT₂ receptors [1]. This differential binding profile is a critical consideration for researchers selecting compounds for in vivo models where species-specific receptor pharmacology is relevant.

Receptor Pharmacology Species Selectivity Serotonin Receptor Ligand Binding Assay

Airway Smooth Muscle Contraction Potency: Ergonovine vs. Serotonin (5-HT)

In isolated canine tracheal smooth muscle preparations, both ergonovine and 5-hydroxytryptamine (5-HT) induced contraction. Ergonovine demonstrated an EC₅₀ of 1.35 × 10⁻⁸ mol/L, which is approximately 37.5-fold more potent than 5-HT (EC₅₀ = 5.06 × 10⁻⁷ mol/L) in this assay system [1]. Furthermore, using an irreversible antagonist method with phenoxybenzamine, the calculated affinity of ergonovine was determined to be about 16 times higher than that of 5-HT. However, the maximal contractile response (efficacy) observed with ergonovine was approximately 30% less than that observed with 5-HT, and its relative efficacy at EC₁₀₀ was 0.2 compared to 5-HT [1].

Smooth Muscle Pharmacology Bronchospasm EC50 Receptor Affinity

Mechanism-Based Efficacy Retention Following Oxytocin Desensitization

In an in vitro model using pregnant rat myometrial strips, pretreatment with oxytocin (10⁻⁸ mol/L) for 1 hour significantly suppressed the subsequent contractile response to oxytocin (mean amplitude: 1.02 g vs. 1.74 g in controls; P < .0001). In contrast, oxytocin pretreatment did not significantly affect the contractile response to ergonovine maleate (mean amplitude: 0.77 g vs. 0.58 g in controls; P = .11) [1]. This demonstrates that the mechanism of action for ergonovine (via 5-HT₂ and alpha-adrenergic receptors) is not susceptible to the same oxytocin receptor-mediated desensitization pathway, providing a rationale for its use in scenarios where oxytocin efficacy may be compromised [1].

Uterotonic Postpartum Hemorrhage Oxytocin Desensitization Myometrial Contractility

Analytical Purity Specification: USP Monograph Impurity Limit

The USP monograph for Ergonovine Maleate specifies an assay range of 97.0% to 103.0% of C₁₉H₂₃N₃O₂·C₄H₄O₄, calculated on the dried basis, and a loss on drying of not more than 2.0% [1]. For related alkaloids, the limit is set such that the sum of impurities is not greater than 2.0% as determined by thin-layer chromatography against standard dilutions [1]. These compendial specifications provide a standardized, verifiable purity benchmark for procurement, ensuring batch-to-batch consistency for both research and pharmaceutical applications.

Analytical Chemistry Quality Control USP Reference Standard Impurity Profiling

Vasodilatory Receptor Antagonism: Selective Dopaminergic Blockade vs. Cholinergic and β-Adrenergic Pathways

In urethane-anesthetized rabbits, ergonovine maleate significantly attenuated dopamine-induced systemic hypotension, while initial pressor responses to dopamine were significantly prolonged and potentiated. In a canine mesenteric vasculature model, ergonovine maleate (0.09 and 0.18 mg/kg, i.a.) competitively inhibited mesenteric vasodilation elicited by dopamine. Critically, ergonovine failed to inhibit vasodilatory responses to acetylcholine or isoproterenol, confirming a selective blockade of peripheral dopaminergic receptors subserving vasodilation [1].

Vascular Pharmacology Dopamine Receptors Selective Antagonism In Vivo Canine Model

Onset of Uterotonic Action by Route of Administration: Intramuscular vs. Oral

The uterotonic effect of ergonovine maleate is observed within 7 minutes of intramuscular injection and within 10 minutes following oral administration [1]. This provides a basis for understanding its rapid clinical utility in managing postpartum hemorrhage. While similar data exist for methylergonovine (2-5 min after IM dosing [2]), the comparative data for ergonovine defines its own pharmacokinetic profile, which is essential for timing experimental protocols in both in vivo and ex vivo studies of uterine contractility.

Pharmacokinetics Onset of Action Intramuscular Injection Oral Administration

Optimal Research and Industrial Application Scenarios for Ergonovine Maleate (CAS 129-51-1)


Species-Selective 5-HT₂ Receptor Pharmacology Studies

Investigators designing in vivo or ex vivo experiments to probe serotonin receptor function, particularly those requiring a human-selective 5-HT₂ receptor ligand, should prioritize ergonovine maleate. Its demonstrated selectivity for human over rat 5-HT₂ cortical receptors [4] makes it a superior tool compound for studies where translational relevance to human receptor pharmacology is paramount, compared to rat-selective ergots like mesulergine or methysergide. This differentiation is critical for avoiding erroneous data interpretation when extrapolating from rodent models to human biology.

Uterotonic Efficacy Assessment in Oxytocin-Desensitized Models

For preclinical studies investigating the management of postpartum hemorrhage (PPH) in the context of oxytocin receptor desensitization (a common clinical scenario after prolonged oxytocin infusion for labor augmentation), ergonovine maleate is a highly relevant compound. Evidence demonstrates that its contractile efficacy on myometrial tissue is not diminished by prior oxytocin exposure, unlike oxytocin itself [4]. This property makes ergonovine an essential component in research aimed at developing or evaluating alternative uterotonic strategies for oxytocin-refractory PPH.

Analytical Reference Standard for Compendial Quality Control and Method Validation

Quality control laboratories, contract research organizations (CROs), and pharmaceutical manufacturers performing USP compendial testing must use the specified USP Ergonovine Maleate Reference Standard (RS). This material is required for the assay and impurity testing of Ergonovine Maleate drug substance, injection, and tablet formulations as per the official monograph [4]. Substituting with a non-compendial reference material or a close analog (e.g., methylergonovine) would invalidate the analytical results for regulatory submission. Procurement of the correct RS ensures compliance and data integrity in GMP/GLP environments.

Investigating Dopaminergic Vasodilation and Selective Vascular Antagonism

Researchers studying the role of peripheral dopamine receptors in vascular smooth muscle function should consider ergonovine maleate as a pharmacological tool. Its capacity to selectively antagonize dopamine-induced vasodilation in mesenteric vasculature, without affecting cholinergic or β-adrenergic pathways, has been demonstrated in vivo [4]. This specific pharmacological fingerprint allows for the dissection of complex vascular responses and provides a means to differentiate dopamine-mediated effects from other vasodilatory mechanisms, a feature not shared by non-selective vasoconstrictors like ergotamine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ergonovine maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.